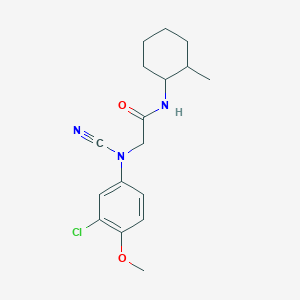
5-Thiazolemethanol, 2-bromo-alpha,alpha-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Thiazolemethanol, 2-bromo-alpha,alpha-bis(trifluoromethyl)-” is a chemical compound with the molecular formula C5H3BrF3NOS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “5-Thiazolemethanol, 2-bromo-alpha,alpha-bis(trifluoromethyl)-” involves a reaction with cesium fluoride in 1,2-dimethoxyethane at 20 degrees Celsius for 2 hours . The reaction mixture is then quenched with water and stirred at room temperature for 15 minutes .Molecular Structure Analysis
The molecular structure of “5-Thiazolemethanol, 2-bromo-alpha,alpha-bis(trifluoromethyl)-” consists of a five-membered thiazole ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight of the compound is 262.05 .Wissenschaftliche Forschungsanwendungen
Synthesis for Pharmaceutical and Chemical Applications : The synthesis of 5-(Trifluoromethyl)-2-thiazolamine, a key intermediate in manufacturing pharmaceuticals and chemicals, has been explored. A one-pot multicomponent domino synthetic route was reported, offering a low-cost method for its preparation (Bao et al., 2016).
Electrophilic Reactions : Research on 2-trifluoroacetamido-4-(trifluoromethyl)thiazole has shown its ability to react with various electrophiles, including aldehydes, ketones, and acid chlorides, demonstrating its versatility in chemical reactions (South & Van Sant, 1991).
Novel Compound Synthesis : The compound has been used in the synthesis of novel molecules such as Thiazolo[2,3-c]triazine derivatives, highlighting its role in creating new chemical entities for various applications (Allah et al., 1984).
Development of Hybrid Molecules : It has been involved in the synthesis of novel bis-thiazoles linked to diphenyl ether as new hybrid molecules, indicating its role in the creation of complex chemical structures (Elwahy et al., 2023).
Nucleophilic and Oxidizing Reactions : Studies on fluorinated sulfur-containing heterocycles, including derivatives of this compound, have revealed their reactivity towards nucleophilic and oxidizing reagents, which is crucial for understanding their chemical properties and potential applications (Petrov et al., 2007).
Polymer Synthesis and Applications : The compound has been used in the synthesis of polymers, such as poly(arylether oxazole)s and poly(arylether thiazole)s with pendent trifluoromethyl groups, demonstrating its potential in materials science (Maier et al., 1993).
Eigenschaften
IUPAC Name |
2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF6NOS/c7-3-14-1-2(16-3)4(15,5(8,9)10)6(11,12)13/h1,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLMJJDIVXDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF6NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thiazolemethanol, 2-bromo-alpha,alpha-bis(trifluoromethyl)- | |
CAS RN |
1196694-65-1 |
Source


|
| Record name | 2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2720135.png)

![2-[2-(Naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2720138.png)
![1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B2720140.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2720141.png)





![2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2720154.png)

![Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate](/img/structure/B2720156.png)